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Compound of Interest

Compound Name: 2-Methyl-4-phenyl thiazole

Cat. No.: B155899

An In-depth Technical Guide to 2-Methyl-4-phenylthiazole for Researchers and Drug
Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-phenylthiazole, a key heterocyclic
compound utilized as a synthetic intermediate in pharmaceutical research and drug
development.[1][2][3][4] Its structure forms a core scaffold in various biologically active
molecules.

Core Compound Information
CAS Number: 1826-16-0[1][5][6][7][8]

IUPAC Name: 2-methyl-4-phenyl-1,3-thiazole[7]
Molecular Formula: C10HaNS[6][7][8]

Molecular Weight: 175.25 g/mol [6][7]

Chemical Structure:

e SMILES:Cclscc(nl)-c2cccec2[7]

e INChl:InChl=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3[7]

Physicochemical Properties
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A summary of the key physical and chemical properties of 2-Methyl-4-phenylthiazole is
presented below.

Property Value Reference(s)
Boiling Point 284 °C (lit.) [1]
Slightly soluble (3.2 g/L) at 25
Solubility i (3201) [2]
°C
Kovats Retention Index 2279 (Standard polar) [7]

Spectroscopic Data

While a comprehensive public database of the experimental spectra for 2-Methyl-4-
phenylthiazole is limited, data is available through resources like PubChem and the NIST Mass
Spectrometry Data Center.[7][9] The expected spectral characteristics, based on its structure
and data from analogous compounds, are summarized below.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

. Multiplicity Integration Assignment
ppm (Predicted)

Aromatic protons

~7.9-8.1 Multiplet 2H

(ortho)

Aromatic protons
~7.3-7.5 Multiplet 3H (meta, para) &

Thiazole H-5
~2.7-2.8 Singlet 3H Methyl protons (-CHs)

Solvent: CDCls,
Reference: TMS at
0.00 ppm

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm (Predicted)

Assignment

~165-168 C-2 (carbon attached to N and S)
~155-158 C-4 (carbon attached to phenyl group)
~134-136 Aromatic C (quaternary)

~128-130 Aromatic CH (para)

~127-129 Aromatic CH (meta)

~125-127 Aromatic CH (ortho)

~115-118 C-5

~19-21 Methyl C (-CHs)

Solvent: CDCI3

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~?*) (Predicted)

Vibration Type

~3100-3000 C-H stretch (Aromatic, Thiazole)
~2950-2850 C-H stretch (Aliphatic)

~1600, ~1480 C=C stretch (Aromatic)

~1550-1450 C=N stretch (Thiazole ring)

~760, ~690 C-H bend (Monosubstituted benzene)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent

molecular ion (M*) peak at m/z = 175, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The primary method for synthesizing 2-Methyl-4-phenylthiazole and its analogs is the Hantzsch

thiazole synthesis. This reaction involves the condensation of an a-haloketone with a

thioamide.
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Experimental Protocol: Hantzsch Synthesis of 2-Methyl-
4-phenylthiazole

This protocol is adapted from established procedures for similar thiazole syntheses.

Reagents:

2-Bromoacetophenone (1.0 eq)

Thioacetamide (1.1 eq)

Ethanol (as solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-
bromoacetophenone (1.0 eq) in ethanol.

Add thioacetamide (1.1 eq) to the solution.

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion (typically 2-4 hours), cool the mixture to room temperature.

Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium
bicarbonate (NaHCO:s) to neutralize the hydrobromic acid formed as a byproduct.

The crude product will precipitate out of the aqueous solution.
Collect the solid product by vacuum filtration, washing the filter cake with cold water.

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure
2-Methyl-4-phenylthiazole.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Caption: A generalized workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Hantzsch Thiazole Synthesis Workflow
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Click to download full resolution via product page

Applications in Drug Development

The 2-phenylthiazole scaffold is a "privileged structure” in medicinal chemistry, appearing in
drugs with diverse biological activities. Derivatives have shown significant potential as

antifungal and anticancer agents.

Antifungal Activity: CYP51 Inhibition
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Many thiazole-containing compounds function as antifungal agents by inhibiting the enzyme
lanosterol 14a-demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of
ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51
disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is the basis for the
widely used azole antifungal drugs.

Mechanism of Thiazole Antifungals
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Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Anticancer Activity
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Numerous studies have explored the anticancer properties of 2-phenylthiazole derivatives.
These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
The data below summarizes the in vitro activity (ICso values) for selected derivatives from
recent literature.

Table 4: Selected Anticancer Activity of 2-Phenylthiazole Derivatives

Compound Class Cell Line ICs0 (M) Reference(s)

Ruthenium(ll)
Metallacycle (4- A549 (Lung) Low micromolar [11]
phenylthiazole based)

Ruthenium(ll)
Metallacycle (4- Sw480 (Colon) Low micromolar [11]
phenylthiazole based)

N-(5-methyl-4-
phenylthiazol-2-yl) A549 (Lung) 23.30+0.35 [12]

acetamide deriv.

2-((4-Phenylthiazol-2-

o ) Higher than
ylimino)methyl) deriv. MCF-7 (Breast) o [4]
Doxorubicin
(Cpd 9)
2-(hydrazinyl)thiazole-
4[5H]-one deriv. (Cpd MCF-7 (Breast) 2.57+0.16 [13]
4c)
2-(hydrazinyl)thiazole-
4[5H]-one deriv. (Cpd HepG2 (Liver) 7.26 +0.44 [13]

4c)

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of
cell viability, proliferation, and cytotoxicity.

Procedure:
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o Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of ~5,000-
10,000 cells/well and incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of the test compound (2-Methyl-4-
phenylthiazole derivative) in the appropriate cell culture medium. Replace the medium in the
wells with the medium containing the test compounds. Include wells with untreated cells
(negative control) and a known cytotoxic agent (positive control).

 Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5%
COa..

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism
will reduce the yellow MTT to a purple formazan.

¢ Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to
dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of each well using a microplate reader at a
wavelength of ~570 nm.

e Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the
viability against the compound concentration and determine the ICso value (the concentration
at which 50% of cell growth is inhibited).
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Caption: A typical workflow for the development of thiazole-based therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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